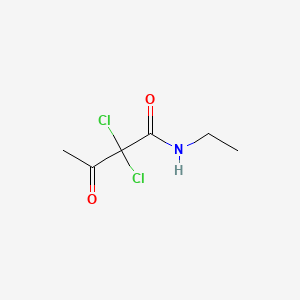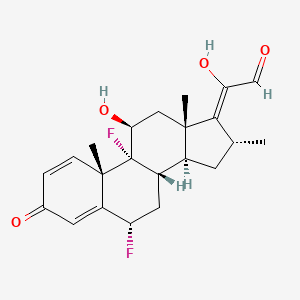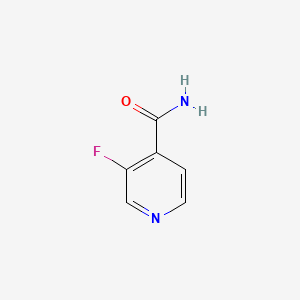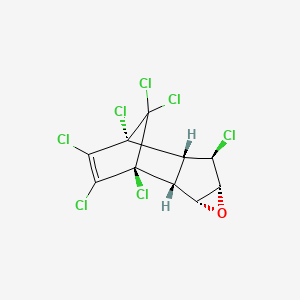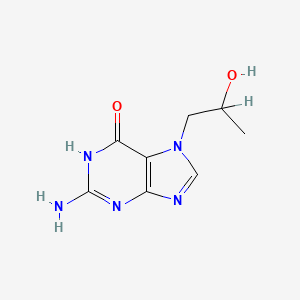
7-(2-Hydroxypropyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxypropyl)guanine, also known as 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one, is a compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 . It is categorized under carcinogens .
Synthesis Analysis
The synthesis of 7-(2-Hydroxypropyl)guanine is related to the exposure to propylene oxide (PO). PO reacts with DNA, forming mainly 7-(2-Hydroxypropyl)guanine . The exposure-dependent accumulation of 7-(2-Hydroxypropyl)guanine in various tissues was observed in a study involving F344 rats exposed to PO .Molecular Structure Analysis
The molecular structure of 7-(2-Hydroxypropyl)guanine is represented by the formula C8H11N5O2 . The molecular weight of this compound is 209.21 .Chemical Reactions Analysis
In the context of chemical reactions, 7-(2-Hydroxypropyl)guanine is primarily formed when DNA reacts with propylene oxide . The accumulation of 7-(2-Hydroxypropyl)guanine in various tissues is exposure-dependent .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(2-Hydroxypropyl)guanine include its molecular formula, C8H11N5O2, and its molecular weight, 209.21 .Applications De Recherche Scientifique
DNA Adducts and Carcinogenesis : 7-(2-Hydroxypropyl)guanine is a significant DNA adduct formed by alkylating agents like propylene oxide, a genotoxic carcinogen. It serves as a biomarker for exposure to certain chemicals and has been studied extensively in tissue distribution and persistence in vivo. For instance, Novák et al. (2004) described synthetic routes to related compounds, which are important for understanding DNA adduct formation and potential carcinogenic risks (Novák, Linhart, & Dvorˇáková, 2004).
Tissue Distribution in Animal Models : Segerbäck et al. (1998) investigated the formation of 7-(2-Hydroxypropyl)guanine in various organs of rats exposed to propylene oxide. Their findings provide insights into the distribution and persistence of this adduct in different tissues, which is crucial for understanding its role in carcinogenesis (Segerbäck, Plná, Faller, Kreuzer, Håkansson, Filser, & Nilsson, 1998).
Mechanisms of Mutagenesis : Walker et al. (1992) explored the formation and persistence of 7-(2-Hydroxyethyl)guanine, a related compound, in DNA after repeated exposures to ethylene oxide in rats and mice. This research contributes to understanding the mutagenic potential of such adducts (Walker, Fennell, Upton, Skopek, Prévost, Shuker, & Swenberg, 1992).
Chemical Synthesis and Potential Therapeutics : Piper et al. (1980) explored the synthesis of 7-substituted guanines for potential use as antiprotozoal agents, highlighting the therapeutic applications of modified guanines in disease treatment (Piper, Laseter, & Montgomery, 1980).
Electroanalytical Detection : Sanjuán et al. (2016) developed an electrochemical sensor for detecting 7-methylguanine, a structurally similar compound, in biological samples like urine. This kind of analytical technique can be essential for biomonitoring and diagnosing diseases (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).
Propriétés
IUPAC Name |
2-amino-7-(2-hydroxypropyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWVMKYNORDKGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)NC(=N2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971677 |
Source


|
| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxypropyl)guanine | |
CAS RN |
56247-84-8 |
Source


|
| Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N7-(2-Hydroxypropyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)
